molecular formula C4H7BrO3 B026910 (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS No. 106089-20-7

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Cat. No.: B026910
CAS No.: 106089-20-7
M. Wt: 183 g/mol
InChI Key: HBJAYXGUOOININ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid is an organic compound with the molecular formula C4H7BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a propanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid typically involves the bromination of 2-hydroxy-2-methylpropanoic acid. One common method is the reaction of 2-hydroxy-2-methylpropanoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods ensure higher yields and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 3-Hydroxy-2-methylpropanoic acid derivatives.

    Oxidation: 3-Bromo-2-oxopropanoic acid.

    Reduction: 3-Bromo-2-hydroxy-2-methylpropanol.

Scientific Research Applications

(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Bromo-2-hydroxypropanoic Acid: Similar structure but lacks the methyl group.

    2-Bromo-2-methylpropanoic Acid: Similar structure but lacks the hydroxyl group.

    3-Chloro-2-hydroxy-2-methylpropanoic Acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid is unique due to its specific combination of functional groups and chiral nature. This uniqueness imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJAYXGUOOININ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 4
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Customer
Q & A

Q1: What is the significance of (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid in the synthesis of the nonsteroidal antiandrogen ICI 176334?

A1: (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a crucial chiral building block in the asymmetric synthesis of the (S)-sulfone intermediate (6a). This intermediate is then further modified to yield the desired enantiomer of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334). This synthetic strategy highlights the importance of stereochemistry in drug development, as only the R enantiomer of ICI 176334 exhibits potent antiandrogen activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.